

## O-304: A Pan-AMPK Activator for Metabolic and Cardiovascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | O-304   |           |
| Cat. No.:            | B609697 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **O-304** is a first-in-class, orally available, small molecule that acts as a pan-AMPK (AMP-activated protein kinase) activator.[1][2][3] Developed by Betagenon AB, **O-304** has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated cardiovascular complications.[1][4] This technical guide provides a comprehensive overview of **O-304**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

## Core Mechanism of Action: A Novel Approach to AMPK Activation

Unlike direct allosteric activators, **O-304** employs a unique mechanism to enhance AMPK activity. It functions by suppressing the dephosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (p-T172) by protein phosphatase 2C (PP2C). This inhibitory action on PP2C-mediated dephosphorylation leads to a sustained increase in the levels of activated (phosphorylated) AMPK without altering cellular ATP levels. The activation of AMPK by **O-304** is dependent on the upstream kinase LKB1.

This sustained activation of AMPK, a master regulator of cellular energy homeostasis, triggers a cascade of beneficial metabolic and cardiovascular effects. **O-304** has been shown to



activate various AMPK heterotrimers, containing either the  $\beta 1$  or  $\beta 2$  subunit, in a variety of cell types, including human skeletal myotubes and hepatocytes, justifying its classification as a pan-AMPK activator.



Click to download full resolution via product page

Caption: **O-304** Signaling Pathway.

### **Quantitative Data Summary**



The following tables summarize the key quantitative findings from preclinical and clinical studies of **O-304**.

Table 1: Preclinical Efficacy of O-304 in Diet-Induced Obese (DIO) Mice



| Paramete<br>r                           | Model                          | Treatmen<br>t | Dosage                               | Duration | Result                                  | Citation |
|-----------------------------------------|--------------------------------|---------------|--------------------------------------|----------|-----------------------------------------|----------|
| Fasted<br>Blood<br>Glucose              | B6 Mice<br>(HFD)               | O-304         | 100<br>mg/kg/day<br>(oral<br>gavage) | 6 weeks  | Significant<br>reduction<br>vs. vehicle |          |
| Fasted<br>Insulin                       | B6 Mice<br>(HFD)               | O-304         | 100<br>mg/kg/day<br>(oral<br>gavage) | 6 weeks  | Significant reduction vs. vehicle       | _        |
| HOMA-IR                                 | B6 Mice<br>(HFD)               | O-304         | 100<br>mg/kg/day<br>(oral<br>gavage) | 6 weeks  | Significant reduction vs. vehicle       |          |
| p-T172<br>AMPK<br>(Calf<br>Muscle)      | B6 Mice<br>(HFD)               | O-304         | 100<br>mg/kg/day<br>(oral<br>gavage) | 8 weeks  | Increased<br>levels vs.<br>vehicle      |          |
| p-T172<br>AMPK<br>(Calf<br>Muscle)      | CBA Mice<br>(HFD)              | O-304-<br>HFD | 0.4, 0.8, 2<br>mg/g                  | 7 weeks  | Dose-<br>dependent<br>increase          | _        |
| 2-Deoxy-D-<br>glucose (2-<br>DG) uptake | Rat<br>Skeletal L6<br>Myotubes | O-304         | 1, 5, 10, 20<br>μΜ                   | -        | Dose-<br>dependent<br>increase          |          |
| Body<br>Weight                          | hIAPPtg<br>Mice (HFD)          | O-304-<br>HFD | 2 mg/g                               | 6 weeks  | Reduction<br>in body<br>weight gain     |          |
| Body Fat                                | hIAPPtg<br>Mice (HFD)          | O-304-<br>HFD | 2 mg/g                               | 6 weeks  | Reduction<br>in body fat<br>gain        |          |



## Table 2: Phase IIa Clinical Trial of O-304 in Type 2 Diabetes Patients (TELLUS Study)



| Paramete<br>r                         | Patient<br>Populatio<br>n                     | Treatmen<br>t | Dosage         | Duration | Result                                                                                                          | Citation |
|---------------------------------------|-----------------------------------------------|---------------|----------------|----------|-----------------------------------------------------------------------------------------------------------------|----------|
| Fasting<br>Plasma<br>Glucose<br>(FPG) | T2D on<br>Metformin<br>(FPG >7 &<br><13.3 mM) | O-304         | 1000<br>mg/day | 28 days  | -0.60 mM<br>change<br>from<br>baseline<br>(p=0.0096<br>vs.<br>placebo)                                          |          |
| HOMA-IR                               | T2D on<br>Metformin                           | O-304         | 1000<br>mg/day | 28 days  | Statistically significant absolute reduction (p=0.0097) and relative reduction (p=0.017) within the O-304 group |          |
| Diastolic<br>Blood<br>Pressure        | T2D on<br>Metformin                           | O-304         | 1000<br>mg/day | 28 days  | Statistically significant absolute and relative reduction                                                       | -        |
| Systolic<br>Blood<br>Pressure         | T2D on<br>Metformin                           | O-304         | 1000<br>mg/day | 28 days  | Statistically<br>significant<br>relative<br>reduction                                                           |          |
| Peripheral<br>Microvascu              | T2D on<br>Metformin                           | O-304         | 1000<br>mg/day | 28 days  | Statistically significant absolute                                                                              | -        |



| lar       | and      |
|-----------|----------|
| Perfusion | relative |
|           | increase |

## Detailed Experimental Protocols In Vitro AMPK Dephosphorylation Assay

This assay assesses the ability of **O-304** to inhibit the dephosphorylation of p-T172 AMPK by PP2C.

- Reagents: Recombinant human AMPKα/β/y trimers, active PP2Cα, O-304 (dissolved in DMSO), reaction buffer (e.g., 40mM HEPES, 0.5mM DTT, 0.2mg/ml gelatin), MnCl<sub>2</sub> or MgCl<sub>2</sub>.
- Procedure: a. Pre-incubate AMPK trimers with varying concentrations of O-304 for a specified time (e.g., 2 minutes) at 30°C. b. Initiate the dephosphorylation reaction by adding PP2Cα and MnCl<sub>2</sub>/MgCl<sub>2</sub>. c. Incubate for a defined period (e.g., 5-15 minutes) at 30°C. d. Terminate the reaction (e.g., by adding SDS-PAGE sample buffer). e. Analyze the levels of p-T172 AMPK and total AMPK by Western blotting using specific antibodies.
- Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-T172
   AMPK to total AMPK is calculated.





Click to download full resolution via product page

Caption: In Vitro Dephosphorylation Assay Workflow.

### In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the general procedure for evaluating the efficacy of **O-304** in a DIO mouse model.

 Animal Model: Male C57BL/6J or CBA mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 7-9 weeks) to induce obesity and insulin resistance.



#### • Treatment:

- Oral Gavage: O-304 is suspended in a vehicle (e.g., 2% w/v methylcellulose) and administered daily by oral gavage at a specific dose (e.g., 100 mg/kg).
- Dietary Admixture: O-304 is mixed into the HFD at various concentrations (e.g., 0.4, 0.8, 2 mg/g).
- Duration: Treatment duration typically ranges from 4 to 8 weeks.
- Key Outcome Measures:
  - Metabolic Parameters: Fasting blood glucose and insulin levels are measured periodically.
     HOMA-IR is calculated. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
  - Body Composition: Body weight and fat mass are monitored.
  - Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and heart are collected for analysis of pAMPK, pACC, and other relevant markers by Western blotting or qPCR.
  - Microvascular Perfusion: Assessed using techniques like laser Doppler imaging.





Click to download full resolution via product page

Caption: In Vivo DIO Mouse Study Workflow.

### Conclusion

**O-304** represents a promising therapeutic agent with a novel mechanism of action as a pan-AMPK activator. Its ability to improve glucose homeostasis, enhance insulin sensitivity, and exert beneficial cardiovascular effects has been demonstrated in both preclinical models and a Phase IIa clinical trial. The data presented in this technical guide underscore the potential of **O-304** as a treatment for type 2 diabetes and its associated complications. Further clinical development is warranted to fully elucidate its therapeutic utility in these and other metabolic and cardiovascular diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. JCI AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-304: A Pan-AMPK Activator for Metabolic and Cardiovascular Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609697#o-304-as-a-pan-ampk-activator-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com